molecular formula C14H9NO4 B8182001 9H-Carbazole-2,7-dicarboxylic acid

9H-Carbazole-2,7-dicarboxylic acid

Cat. No.: B8182001
M. Wt: 255.22 g/mol
InChI Key: REWXXUXDRZJHHJ-UHFFFAOYSA-N
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Description

9H-Carbazole-2,7-dicarboxylic acid (2,7-H$2$cdc, C${14}$H$9$NO$4$, MW: 255.23 g/mol) is a rigid, planar dicarboxylic acid featuring a carbazole core with carboxylate groups at the 2- and 7-positions . Its structure enables π-π stacking and hydrogen bonding, making it a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Key applications include:

  • Catalysis: Cadmium(II) coordination polymers derived from 2,7-H$_2$cdc exhibit high activity in Knoevenagel condensations (e.g., benzaldehyde and malononitrile conversions at 90–95% yields) .
  • Luminescence: These polymers display blue fluorescence due to ligand-centered transitions, useful for optoelectronic materials .
  • Drug Delivery: Functionalized MOFs like UiO-67-CDC-(CH$3$)$2$ show high 5-fluorouracil loading (56.5 wt%) and pH-responsive release .

Properties

IUPAC Name

9H-carbazole-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-13(17)7-1-3-9-10-4-2-8(14(18)19)6-12(10)15-11(9)5-7/h1-6,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWXXUXDRZJHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of 4,4′-Dibromobiphenyl

Reacting 4,4′-dibromobiphenyl with NaOBr in 1,2-dichloroethane at 100°C for 12 hours produces 2-nitro-4,4′-dibromobiphenyl in 85% yield.

Step 2: Deoxygenation to 2,7-Dibromocarbazole

Deoxygenation with triphenylphosphine in dichloromethane at room temperature for 2 hours affords 2,7-dibromocarbazole in 89.5% yield.

Step 3: Cyanation and Hydrolysis

Pd-catalyzed cyanation of 2,7-dibromocarbazole with Zn(CN)₂ and subsequent hydrolysis with aqueous NaOH/CuI yields this compound. This approach mirrors the synthesis of 3,6-dicarboxylates, achieving >80% purity after recrystallization.

Table 1: Key Parameters for Nitration-Deoxygenation-Cyanation Route

StepReagents/ConditionsYield
NitrationNaOBr, 1,2-dichloroethane, 100°C, 12 h85%
DeoxygenationPPh₃, CH₂Cl₂, RT, 2 h89.5%
Cyanation/HydrolysisZn(CN)₂, Pd₂(dba)₃, NaOH/CuI, 35 h75%

Friedel-Crafts Acylation and Oxidation with Protecting Groups

Friedel-Crafts acylation introduces acetyl groups at the 2,7-positions, which are oxidized to carboxylic acids. To mitigate low yields from direct oxidation, a benzyl protecting group stabilizes the intermediate.

Step 1: N-Benzyl Protection

Treating 9H-carbazole with benzyl chloride and K₂CO₃ in DMF at 60°C for 48 hours yields 9-benzylcarbazole.

Step 2: Friedel-Crafts Acylation

Reaction with acetyl chloride and AlCl₃ in dichloromethane installs acetyl groups at the 2,7-positions (78% yield).

Step 3: Oxidation to Dicarboxylic Acid

Oxidizing 3,6-diacetyl-9-benzylcarbazole with KMnO₄ in acidic conditions produces 9-benzylcarbazole-2,7-dicarboxylic acid (72% yield). Subsequent hydrogenolysis removes the benzyl group, yielding the target compound.

Table 2: Friedel-Crafts Acylation-Oxidation Performance

ParameterValue
N-Benzylation yield92%
Diacetylation yield78%
Oxidation yield72%

Transition-Metal-Free Synthesis via Haloform Reaction

Direct conversion of diacetylcarbazole to dicarboxylic acid via haloform reaction avoids transition metals. However, this method faces challenges in yield and purity.

Step 1: Diacetylation

Friedel-Crafts acylation of 9H-carbazole yields 2,7-diacetylcarbazole (65% yield).

Step 2: Haloform Reaction

Treating diacetylcarbazole with NaOCl in H₂SO₄ at 80°C for 40 minutes produces this compound. However, side reactions reduce the yield to 45%, necessitating silica gel purification.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodStepsOverall YieldScalabilityCost Efficiency
Suzuki-Cadagon465%ModerateHigh
Nitration-Deoxygenation-Cyanation375%HighModerate
Friedel-Crafts Oxidation452%LowLow
Haloform Reaction245%ModerateLow

The nitration-deoxygenation route offers the best balance of yield and scalability for industrial applications, while Suzuki coupling excels in regioselectivity for research-scale synthesis.

Comparison with Similar Compounds

Structural and Functional Contrasts

The following table summarizes key differences between 2,7-H$_2$cdc and analogous dicarboxylic acids:

Compound Structural Features Key Applications Performance Metrics References
9H-Carbazole-2,7-dicarboxylic acid Carbazole core with two carboxylates; rigid π-system MOFs for catalysis, luminescence, drug delivery Catalytic yields: 90–95%; Drug loading: 56.5%
Biphenyl-4,4'-dicarboxylic acid Flexible biphenyl linker with carboxylates MOF construction (e.g., MIL-53, UiO-66) Surface area: ~1000–1500 m²/g
9-Fluorenone-2,7-dicarboxylic acid Fluorenone core (ketone group) with carboxylates Adsorption of methylene blue (MB); sensing cyclohexanone MB adsorption capacity: ~200 mg/g; Detection limit: ppm-level
9H-Fluorene-2,7-dicarboxylic acid Fluorene core (no ketone) with carboxylates Luminescent MOFs; gas storage CO$_2$ uptake: ~2.5 mmol/g at 1 bar

Catalytic Performance

  • 2,7-H$2$cdc-Based MOFs: Cd(II) coordination polymers (e.g., {[Cd$3$(2,7-cdc)$4$]·3DMF·4H$2$O}$_n$) catalyze Knoevenagel reactions in DMF with >90% efficiency, outperforming anion-exchange resins (e.g., 70–85% yields) .
  • Biphenyl-Based MOFs : While effective for gas storage, they lack the π-conjugation required for high catalytic activity in organic reactions .
  • Fluorenone Derivatives: MOFs like Zn$2$(ofdc)$2$(bpy) show selective cyclohexanone sensing but are less catalytically versatile .

Luminescence and Sensing

  • 2,7-H$2$cdc Polymers : Exhibit ligand-centered blue emission (λ${\text{em}}$ ≈ 450 nm), stable up to 300°C .
  • Fluorene-Based MOFs: Modified with electron-withdrawing groups (e.g., ketones in fluorenone) show redshifted emission for targeted sensing .

Drug Delivery and Surface Engineering

  • 2,7-H$2$cdc MOFs: Cationic frameworks like UiO-67-CDC-(CH$3$)$_2$ leverage electrostatic interactions for high 5-Fu loading, a feature absent in non-functionalized biphenyl or fluorenone MOFs .
  • Comparison: Fluorenone MOFs prioritize adsorption (e.g., MB removal), while carbazole derivatives excel in controlled release .

Research Findings and Challenges

  • Advantages of 2,7-H$_2$cdc :
    • Superior catalytic activity due to rigid, conjugated backbone .
    • Dual functionality (luminescence and drug delivery) via post-synthetic modifications .
  • Limitations :
    • Solubility restricted to polar aprotic solvents (DMF, DMSO), complicating processing .
    • Competitive frameworks (e.g., UiO-66) offer higher surface areas but lack multifunctionality .

Biological Activity

9H-Carbazole-2,7-dicarboxylic acid (H2CDC) is a significant compound within the carbazole family, known for its diverse biological activities. This article synthesizes recent research findings on the biological properties of H2CDC, including its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular structure of this compound features a carbazole core with two carboxylic acid groups at the 2 and 7 positions. This structure contributes to its unique chemical properties, including solubility and reactivity, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of H2CDC. It has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. For instance, a derivative of H2CDC demonstrated significant inhibition at concentrations as low as 2.5 µM, outperforming standard treatments like etoposide .

CompoundIC50 (µM)Mechanism of Action
H2CDC2.5Topoisomerase II inhibition

Neuroprotective Effects

H2CDC exhibits neuroprotective properties against neuronal cell injury induced by glutamate. In vitro studies indicated that H2CDC derivatives can prevent oxidative stress in neuronal cells at concentrations as low as 3 µM. The neuroprotective effect is attributed to its antioxidative activity, which helps maintain cellular integrity under stress conditions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Various studies have reported that carbazole derivatives, including H2CDC, possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Study on Antitumor Activity

A study conducted by Saturnino et al. synthesized several N-alkylcarbazole derivatives and evaluated their effects on STAT3 activation, a pathway implicated in tumorigenesis. Notably, certain derivatives exhibited up to 95% inhibition of STAT3 activation at 50 µM concentration, indicating a strong potential for cancer therapy applications .

Neuroprotection in Cellular Models

In another study focusing on neuroprotection, H2CDC was tested on HT22 neuronal cells subjected to oxidative stress. The results demonstrated that compounds with bulky substituents at the N-position of the carbazole scaffold significantly enhanced neuroprotective activity compared to those without such modifications .

Q & A

Q. Advanced Research Focus

  • Luminescence : Zn-MOFs with 2,7-CDC ligands exhibit tunable emission for detecting MnO₄⁻ ions via fluorescence quenching .
  • Vapor sensing : LMOF-202 (Zn₂(hfdc)₂(bpy)) detects cyclohexanone via porosity-driven host-guest interactions .
  • White-light emission : Ca²⁺/Sr²⁺-fluorenone MOFs demonstrate metal-dependent emission profiles .

What strategies enhance 2,7-CDC-MOFs for targeted drug delivery?

Q. Advanced Research Focus

  • Cationic functionalization : Post-synthetic methylation of UiO-67-CDC creates a positively charged framework (UiO-67-CDC-(CH₃)₂) for electrostatic 5-Fu loading .
  • Hierarchical porosity : Enables high drug capacity (56.5 wt%) and pH-responsive release in simulated blood (pH 7.4) .

How do contradictions in catalytic efficiency arise between similar 2,7-CDC-MOFs?

Advanced Research Focus
Disparities in catalytic performance stem from:

  • Active site accessibility : NH₂-functionalized MOFs outperform triazole-modified analogs due to steric hindrance .
  • Framework stability : Interpenetrated Cd₃(2,7-cdc)₄ structures exhibit higher stability but lower surface area vs. non-interpenetrated Zn-MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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